molecular formula C7H9F2N B1530754 1,1-Difluoro-4-isocyanocyclohexane CAS No. 1000698-98-5

1,1-Difluoro-4-isocyanocyclohexane

Cat. No.: B1530754
CAS No.: 1000698-98-5
M. Wt: 145.15 g/mol
InChI Key: DCLSKEZWHCFPKU-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-isocyanocyclohexane is a fluorinated organic compound characterized by the presence of two fluorine atoms and an isocyanate group on a cyclohexane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Fluorination of Cyclohexane Derivatives: The synthesis of this compound often involves the fluorination of cyclohexane derivatives. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

  • Isocyanation Reaction:

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination and isocyanation processes. These methods are optimized for efficiency and safety, often employing continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with catalysts like palladium on carbon (Pd/C), facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Carbonyl compounds such as ketones and aldehydes.

  • Reduction: Amines and alcohols.

  • Substitution: Amides, ureas, and other functionalized derivatives.

Scientific Research Applications

  • Chemistry: 1,1-Difluoro-4-isocyanocyclohexane is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound's fluorinated structure makes it useful in the study of biological systems, where it can be used as a probe or a reagent in biochemical assays.

  • Medicine: Fluorinated compounds are often used in drug design due to their enhanced metabolic stability and bioavailability. This compound can be a precursor in the synthesis of such drugs.

  • Industry: The compound finds applications in the production of advanced materials, including fluoropolymers and specialty chemicals.

Mechanism of Action

The mechanism by which 1,1-difluoro-4-isocyanocyclohexane exerts its effects depends on the specific application. In drug design, for example, the compound may interact with biological targets through binding to enzymes or receptors, influencing biochemical pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic processes.

  • Receptors: It can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

1,1-Difluoro-4-isocyanocyclohexane is unique due to its specific combination of fluorine atoms and the isocyanate group. Similar compounds include:

  • 1,1-Difluoro-4-aminocyclohexane: Lacks the isocyanate group, resulting in different reactivity and applications.

  • 4-Isocyanocyclohexane: Does not have fluorine atoms, leading to different chemical properties.

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Properties

IUPAC Name

1,1-difluoro-4-isocyanocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N/c1-10-6-2-4-7(8,9)5-3-6/h6H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLSKEZWHCFPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4,4-Difluoro-cyclohexylamine hydrochloride (1.0 g, 5.8 mmol, 1 equiv.) was added to a mixture of NaOH (1.5 g, 37 mmol, 6.3 equiv.) and tetrabutylammonium hydrogen sulfate (40 mg, 0.12 mmol, 0.02 equiv.) in water (2.5 ml), chloroform (3 ml, 37 mmol) 6.3 equiv.) and DCM (5 ml). The mixture was stirred at room temperature for 72 h and the crude extracted with DCM. The product was isolated via Kieslgel chromatography.
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40 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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